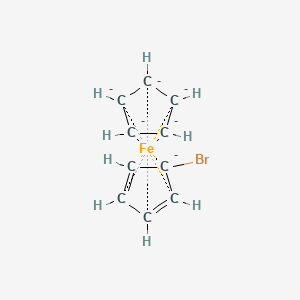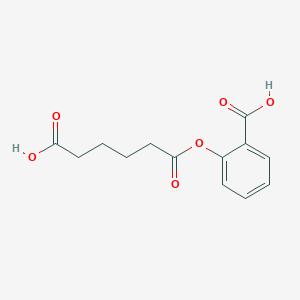
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester, also known as Hexanedioic acid 1-(2-carboxyphenyl) ester, is a chemical compound with the molecular formula C13H14O6 and a molecular weight of 266.25 g/mol . This compound is part of the acetylsalicylic acid (aspirin) family and is used as an impurity reference material in pharmaceutical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic Acid Mono-(2-carboxyphenyl) Ester typically involves the esterification of hexanedioic acid with 2-carboxyphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where hexanedioic acid and 2-carboxyphenol are combined with a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development and quality control of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Hexanedioic Acid Mono-(2-carboxyphenyl) Ester involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .
Comparación Con Compuestos Similares
Hexanedioic Acid Mono-(2-carboxyphenyl) Ester can be compared with other similar compounds such as:
Hexanedioic Acid Di-(2-carboxyphenyl) Ester: This compound has two ester groups and may exhibit different reactivity and applications.
Hexanedioic Acid Mono-(4-carboxyphenyl) Ester: The position of the carboxyphenyl group affects the compound’s properties and reactivity.
Hexanedioic Acid Mono-(2-hydroxyphenyl) Ester: The presence of a hydroxyl group instead of a carboxyl group changes the compound’s chemical behavior.
This compound is unique due to its specific ester linkage and the presence of both carboxyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H14O6 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(5-carboxypentanoyloxy)benzoic acid |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-12(16)19-10-6-2-1-5-9(10)13(17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,17,18) |
Clave InChI |
FAEJMUJHYMLOFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


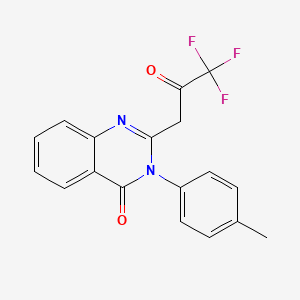
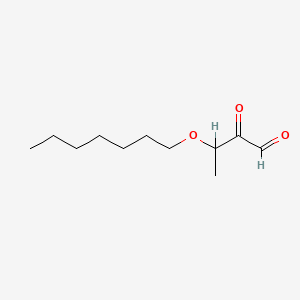
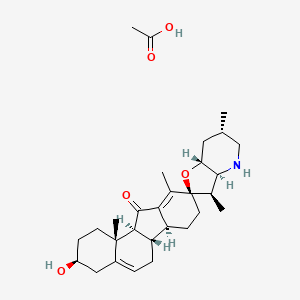
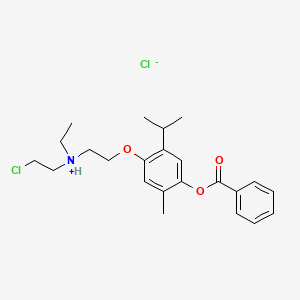
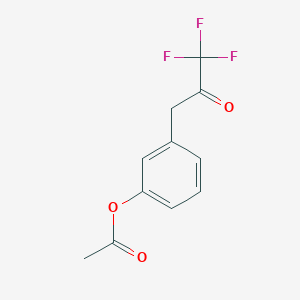
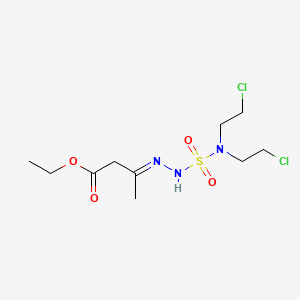
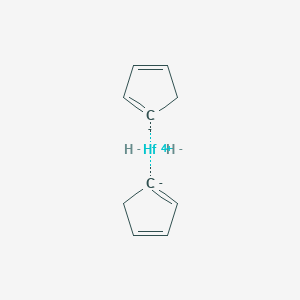


![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
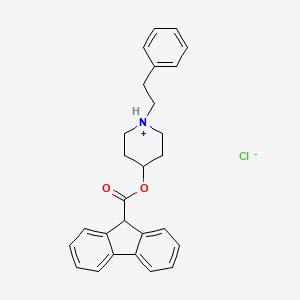

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
